molecular formula C7H8O4 B146976 Viscofas CAS No. 52229-50-2

Viscofas

Cat. No.: B146976
CAS No.: 52229-50-2
M. Wt: 156.14 g/mol
InChI Key: UPBDXRPQPOWRKR-UHFFFAOYSA-N
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Description

Viscofas, also known as this compound, is a useful research compound. Its molecular formula is C7H8O4 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130569. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Investigative Techniques - Technology, Pharmaceutical - Dosage Forms - Delayed-Action Preparations - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming; Hair fixing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

furan-2,5-dione;methoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.C3H6O/c5-3-1-2-4(6)7-3;1-3-4-2/h1-2H;3H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBDXRPQPOWRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9011-16-9, 71342-84-2, 52229-50-2, 72480-04-7
Record name Maleic anhydride-methyl vinyl ether copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9011-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, polymer with methoxyethene, C20-24-alkyl esters
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71342-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleic anhydride-methyl vinyl ether alternating copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52229-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, polymer with methoxyethene, oxidized
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72480-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50942587
Record name Furan-2,5-dione--methoxyethene (1/1)
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9011-16-9, 204184-96-3
Record name Viscofas
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130569
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Record name Viscofas
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Record name 2,5-Furandione, polymer with methoxyethene
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Record name Furan-2,5-dione--methoxyethene (1/1)
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Record name 2,5-Furandione, polymer with methoxyethene
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Synthesis routes and methods I

Procedure details

The cyclic carboxylic anhydride can be used in an amount of about 10-70, preferably about 35-70 mol percent. More preferably 45-60 mol percent of ethylenically unsaturated cyclic anhydride is copolymerized with 40-55 mol percent of at least one C2 to C30 aliphatic 1-alkene to produce a copolymer such as, e.g., a maleic anhydride/octadecene copolymer, maleic anhydride/decene copolymer, and maleic anhydride/tetradecene copolymer. It is also contemplated to copolymerize 45-60 mol percent of a cyclic carboxylic anhydride with 40-50 mol percent of a vinylether of preferably less than 30 carbon atoms to produce a copolymer such as, e.g. a maleic anhydride/octadecyl vinylether copolymer or maleic anhydride/methylvinylether copolymer. It is further contemplated to copolymerize 45-60 mole percent of a cyclic carboxylic anhydride with 40-55 mol percent styrene to produce, e.g. a maleic anhydride/styrene copolymer.
[Compound]
Name
cyclic carboxylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyclic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C2 to C30 aliphatic 1-alkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
maleic anhydride decene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
cyclic carboxylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A 1-liter Buchi pressure reactor was sparged with nitrogen and charged with 400 ml (300 g, 5.16 mol) of methyl vinyl ether (MVE), 0.55 g Trigonox® 21 (t-butylperoxy-2-ethylhexanoate, an initiator made by Akzo Nobel Chemicalls, Inc.), a concentration of 0.08% by weight based on copolymer obtained, and with 0.034 g of acetaldehyde, or 0.01% by weight based on total weight of the reaction system. The precharged reactor was heated to 75° C., with agitation, over 15 min. Then 41 g (0.418 mol) of molten maleic anhydride (MAN), was fed in over 1 hour, resulting in a MVE/MAN mole ratio of 12.3. The solids content of the resulting mixture was 16%. The temperature of 75° C. was maintained for 1.5 hours. Then excess MVE was stripped off, whereupon the pressure dropped to atmospheric. Upon opening the reactor, a fine, free-flowing copolymer powder was observed. The product was dried in a vacuum oven at 65° C. for 4 hours. A total of 64.8 g (99.37 % of theoretical yield) of product was obtained. 13C NMR analysis the product indicated a 1:1 MVE/MAN copolymer having a specific viscosity (SV) of 4.1 (1% w/v polymer solution in MEK at 25° C.). The product was odorless and tasteless (2.5% aqueous solution, pH 7).
Quantity
400 mL
Type
reactant
Reaction Step One
Name
t-butylperoxy-2-ethylhexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.034 g
Type
reactant
Reaction Step Two
[Compound]
Name
molten
Quantity
41 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

For this purpose, 50 mL of GANTREZ® ES 425 ethanolic solution (50 mg/mL) were mixed with 100 mL of distilled water to form GANTREZ® ES nanoparticles. Different surfactants were added to the nanoparticles hydroalcoholic suspension such as sodium dodecyl sulfate (SDS) (100 mg), PLURONIC® F68 [ethylene oxide/propylene oxide block copolymer] (100 mg) or TWEEN® 80 [polyoxyethylene (20) sorbitan monooleate] (7.5 mg). Finally, 7.5 g of mannitol were added as excipient. To obtain a dry powder of the GANTREZ® ES nanoparticles, the suspension was dried in a Mini Spray-dryer Büchi B191 (Büchi Labortechnik AG, Switzerland) under the following conditions:
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
PLURONIC® F68
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
TWEEN® 80
Quantity
7.5 mg
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Then, 15 L methyl vinyl ether were added and slightly heated until all of the maleic anhydride was dissolved. The temperature was raised to about 50° C. and, once the reaction started, a temperature of 55° to 65° C. was maintained in the reaction vessel by suitable cooling. After 4 to 5 hours, the reaction was completed, as determined by the fact that no monomeric maleic anhydride could be detected by means of triphenylphosphine paper. The excess methyl vinyl ether was distilled off. The process yielded 4.8 kg of a colorless, finely powdered 1:1 maleic anhydride-methyl vinyl ether copolymer having a specific viscosity of 3.1.
Quantity
15 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

87.3 g of maleic anhydride and 1.46 g of dilauroyl peroxide were introduced into a 2 1 Juchheim pressurized reaction vessel, and the reaction apparatus was then flushed with nitrogen. When the apparatus was free from oxygen, 310 g of methyl vinyl ether which had been dried over solid sodium hydroxide and freshly distilled, were added. The reaction mixture was warmed to 55° C. with stirring and maintained at this temperature for 2 hours under pressure. After the mixture had cooled to 20° C., excess methyl vinyl ether was distilled off, and the reaction product was removed from the vessel. This gave 118 g (84.9 % of theory) of an MA/MVE copolymer having the following properties: loss on drying at 105° C.: 0.92 %, at 60° C. in vacuo: 0.25 %. The particle size distribution, which was measured by sieve analysis, gave the following values:
Quantity
87.3 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One

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